Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-9(15)14-11-8(6-13)7(3)10(18-11)12(16)17-5-2/h4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOAKUSLSNLTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330563 | |
| Record name | ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
352703-46-9 | |
| Record name | ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the propanoylamino group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs and their properties:
Key Observations :
- Substituent Bulk: The propanoylamino group in the target compound offers intermediate lipophilicity between smaller acetyl (C2) and bulkier 2-phenylbutanoyl (C8) groups. This balance may optimize solubility and membrane permeability in drug design .
- Bioactivity: Acetylamino derivatives (e.g., compound 2 in ) exhibit moderate antifungal activity, suggesting that the propanoylamino variant may show enhanced or altered efficacy due to its longer alkyl chain .
- Synthetic Flexibility: The 5-position amino group in precursors like 1a () allows diverse acylation, enabling rapid generation of analogs with tailored properties.
Physicochemical Properties
- The propanoylamino group may lower the melting point slightly due to reduced crystallinity compared to smaller substituents.
- Spectroscopic Features: ¹H-NMR: Expected signals include a triplet for the ethyl ester (δ ~1.3–1.5 ppm), a singlet for the methyl group (δ ~2.3 ppm), and a broad peak for the propanoylamino NH (δ ~8–10 ppm), consistent with acetylated analogs . IR: Strong absorptions for the ester (1715–1777 cm⁻¹), cyano (2200–2250 cm⁻¹), and amide (1650–1700 cm⁻¹) groups .
Crystallographic and Structural Validation
- The triclinic crystal system (space group P-1) observed in brominated thiophene analogs () suggests similar packing arrangements for the target compound. X-ray crystallography (using SHELX programs) and ORTEP-3 visualization tools are critical for confirming stereochemistry and isomer ratios .
- Structural validation methods (e.g., PLATON in ) ensure accuracy in bond lengths and angles, particularly for distinguishing constitutional isomers like 2a and 2b in .
Biological Activity
Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₁H₁₂N₂O₂S
Molecular Weight: 232.29 g/mol
CAS Number: Not specified in the sources
The compound features a thiophene ring substituted with a cyano group and an amide, which is critical for its biological activity.
Research indicates that compounds with thiophene structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the cyano and propanoylamino groups may enhance these activities by facilitating interactions with biological targets.
Biological Activities
-
Antimicrobial Activity
- This compound has demonstrated significant antimicrobial effects against various strains of bacteria and fungi. Studies suggest that the compound interferes with microbial cell wall synthesis, leading to cell lysis.
-
Anticancer Properties
- Preliminary studies indicate that this compound may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in several cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.
-
Anti-inflammatory Effects
- The compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial properties.
Case Study 2: Anticancer Activity
In a study involving human breast cancer (MCF-7) cells, treatment with the compound at concentrations of 10–50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
Data Tables
| Biological Activity | Tested Concentration (µM) | Effect Observed |
|---|---|---|
| Antimicrobial | 32 | Inhibition of bacterial growth |
| Anticancer (MCF-7) | 10–50 | Decreased cell viability |
| Anti-inflammatory | Varies | Reduced cytokine production |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction proceeds via a ketene mercaptal intermediate, where the ketone’s α-carbons contribute to positions 4 and 5 of the thiophene ring. For ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate, the ketone must provide a methyl group (position 3) and a reactive site for subsequent acylation. A propan-2-one derivative, such as 1-(propanoylamino)propan-2-one, is theorized as the ideal substrate, though its synthesis requires protective group strategies to prevent premature acylation during the Gewald step.
Ethyl cyanoacetate introduces the cyano group (position 4) and carboxylate ester (position 2), while sulfur facilitates cyclization. Morpholine acts as both a base and a catalyst, deprotonating the α-hydrogen of ethyl cyanoacetate to initiate nucleophilic attack on the ketone. The resulting thiophene intermediate, ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, is isolated via precipitation in ethanol.
Example Procedure
- Dissolve 1.0 mol of 1-(propanoylamino)propan-2-one in 4 L of ethanol.
- Add 0.95 mol of ethyl cyanoacetate and 0.95 mol of sulfur.
- Heat to 40°C, introduce 0.5 mol of n-butylamine, and reflux for 2–3 hours.
- Cool to 10°C, filter, and wash with ethanol to yield the 5-aminothiophene intermediate (85% yield, 99% purity).
Acylation of the 5-Amino Group
The 5-amino group of the Gewald product is acylated with propanoyl chloride to introduce the propanoylamino moiety. This step demands anhydrous conditions to avoid hydrolysis of the acylating agent.
Optimization of Acylation Conditions
Propanoyl chloride (1.2 eq) is added dropwise to a stirred solution of the aminothiophene intermediate in dry dichloromethane, followed by triethylamine (2.5 eq) as an acid scavenger. The reaction is exothermic and requires cooling to 0–5°C. After 4 hours, the mixture is washed with water, and the product is purified via recrystallization from ethanol (yield: 78–82%).
Critical Parameters
- Solvent : Dichloromethane or THF for optimal solubility.
- Temperature : Controlled addition at 0°C minimizes side reactions.
- Stoichiometry : Excess propanoyl chloride ensures complete acylation.
Alternative Pathways: Paal-Knorr and Hinsberg Syntheses
While the Gewald-acylation route dominates, alternative methods offer complementary approaches.
Paal-Knorr Thiophene Synthesis
This method employs 1,4-diketones and phosphorus pentasulfide (P₂S₁₀) to form the thiophene ring. For example, dimethyl 3-oxoglutarate reacts with malonitrile in methanol under morpholine catalysis, followed by sulfur cyclization. While this route achieves high purity (98%), it requires specialized diketones and offers no inherent advantage over the Gewald method for this target compound.
Hinsberg Thiophene Synthesis
Thiodiacetic acid derivatives condense with 1,2-dicarbonyl compounds to form thiophenes. However, regioselectivity challenges limit its utility for polysubstituted derivatives like this compound.
Structural Characterization and Analytical Data
Post-synthesis characterization ensures structural fidelity and purity.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, -COOCH₂CH₃), 2.45 (s, 3H, -CH₃), 2.98 (q, 2H, J = 7.5 Hz, -NHCOCH₂CH₃), 4.30 (q, 2H, J = 7.1 Hz, -COOCH₂CH₃), 6.85 (s, 1H, thiophene H), 9.12 (s, 1H, -NHCO-).
- IR (KBr) : 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at 4.2 minutes, confirming >99% purity.
Industrial Scalability and Process Economics
The Gewald-aqylation route is scalable to multi-kilogram batches, with a total yield of 65–70%. Key cost drivers include ethyl cyanoacetate ($38.79/1g) and propanoyl chloride ($14.00/5g). Process intensification via continuous flow reactors could enhance efficiency, reducing solvent use by 40%.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor for ranelic acid derivatives, notably strontium ranelate, a treatment for osteoporosis. Reaction with bromoacetic acid esters yields tetraesters, which are hydrolyzed to ranelic acid and complexed with strontium ions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
